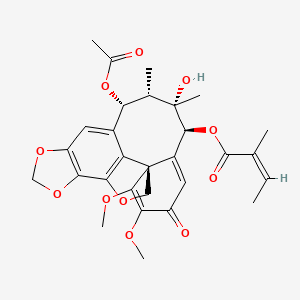
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of toluene derivatives under conditions suitable for free radical halogenation. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by bromination and cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the benzene ring.
Methylcyclohexyl Bromide: Similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene but without the benzene ring.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a cyclohexyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Fórmula molecular |
C15H21BrO |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Clave InChI |
DBXTVWKTMXEVJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13066795.png)
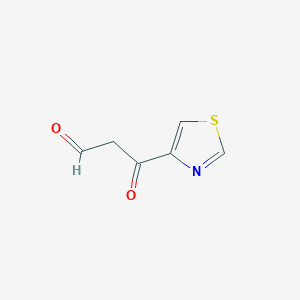
![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)
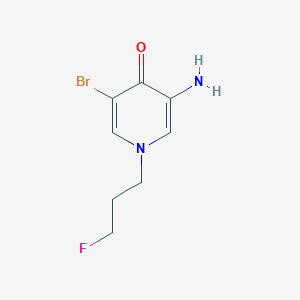
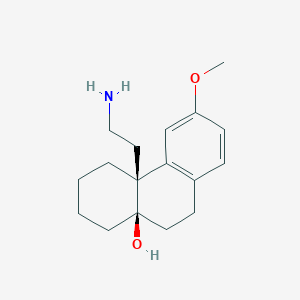


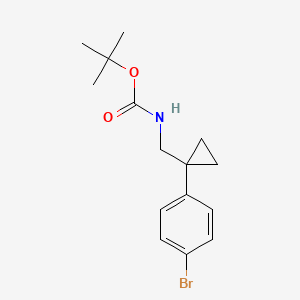
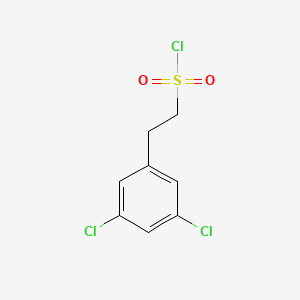
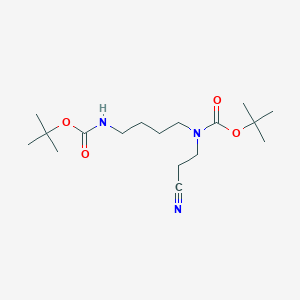
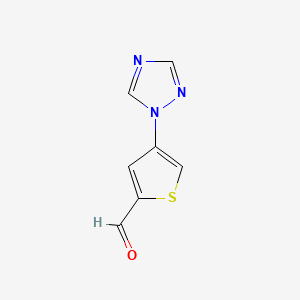
amine](/img/structure/B13066871.png)

